

Dasatinib-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Dasatinib-d4

Cat. No.: B15557074

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For immediate release: A comprehensive technical guide on **Dasatinib-d4**, providing critical data and methodologies for researchers, scientists, and drug development professionals. This document outlines the core physicochemical properties, synthesis, and analytical applications of this deuterated analog of Dasatinib, a potent tyrosine kinase inhibitor.

Core Compound Data

Dasatinib-d4, a stable isotope-labeled version of Dasatinib, serves as an invaluable tool in analytical and research settings, particularly in pharmacokinetic and bioequivalence studies. Its key quantitative data are summarized below.

Property	Value	Reference
CAS Number	1160297-08-4	
Molecular Formula	C ₂₂ H ₂₂ D ₄ ClN ₇ O ₂ S	
Molecular Weight	492.03 g/mol	

Physicochemical Characteristics

Dasatinib is characterized as a Biopharmaceutical Classification System (BCS) Class II compound, exhibiting low aqueous solubility and high permeability. The anhydrous free base has a molecular weight of 488.01 g/mol. It is a white to off-white crystalline powder, insoluble in water and slightly soluble in ethanol and methanol.

Synthesis and Purification

The synthesis of Dasatinib and its analogs, including deuterated forms, involves multi-step chemical reactions. While specific synthesis routes for **Dasatinib-d4** are proprietary, the general synthesis of Dasatinib has been published. One common method involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 1-(2-hydroxyethyl)piperazine.

Purification of Dasatinib is crucial to remove impurities. Common purification techniques include recrystallization from solvents such as dimethylformamide or a mixture of methanol and water. The process aims to yield a high-purity crystalline product suitable for pharmaceutical and research applications.

Analytical Methodologies and Experimental Protocols

Dasatinib-d4 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Dasatinib in biological matrices.

Experimental Protocol: Quantification of Dasatinib in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the quantification of Dasatinib in human plasma, utilizing **Dasatinib-d4** as an internal standard.

1. Sample Preparation:

- To 100 µL of human plasma, add 25 µL of **Dasatinib-d4** internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
- Vortex the mixture for 30 seconds.
- Add 500 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
- Vortex vigorously for 2 minutes to precipitate plasma proteins.

- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

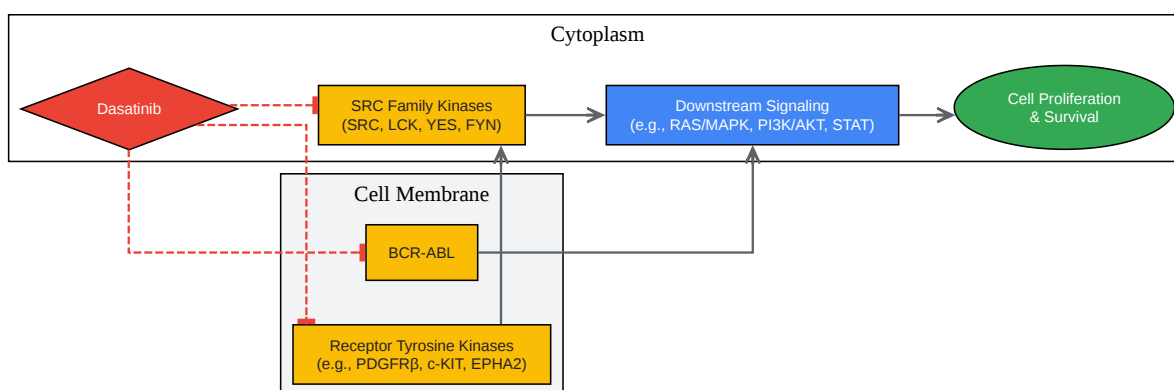
2. LC-MS/MS Conditions:

- Liquid Chromatography:
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Dasatinib: m/z 488.1 → 401.1
 - **Dasatinib-d4**: m/z 492.1 → 405.1

Mechanism of Action and Signaling Pathways

Dasatinib is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).^{[1][2]} In addition to BCR-ABL, Dasatinib also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin (EPH) receptor A2, and platelet-derived growth factor receptor β (PDGFRβ).^{[1][2]}

By binding to both the active and inactive conformations of the ABL kinase domain, Dasatinib can overcome resistance to other tyrosine kinase inhibitors like imatinib, which primarily target the inactive conformation.[1] The inhibition of these kinases disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration.[2]

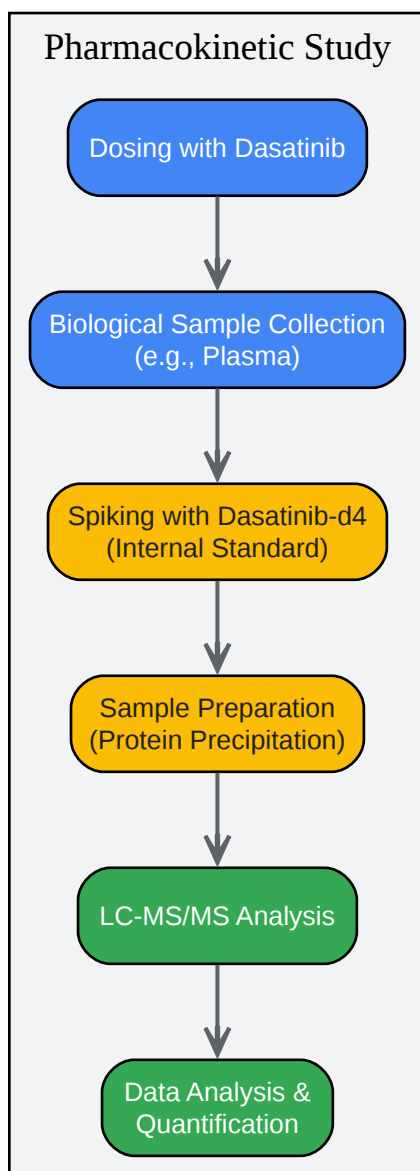


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Dasatinib's inhibitory action on key signaling pathways.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a pharmacokinetic study involving **Dasatinib-d4**.



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Workflow for pharmacokinetic analysis using **Dasatinib-d4**.

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